molecular formula C17H20BrN5O B2974355 5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine CAS No. 2320145-15-9

5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine

Cat. No.: B2974355
CAS No.: 2320145-15-9
M. Wt: 390.285
InChI Key: LKXTYNOZVFZXEG-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, incorporating bromine, piperidine, and pyrimidine moieties, allows it to engage in diverse chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. Initial steps may include the preparation of key intermediates like cyclopropylpyrimidine and bromopyrimidine, followed by coupling reactions using reagents such as piperidine and appropriate catalysts. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial-scale production might involve continuous flow synthesis, employing automated systems for precise control of reaction parameters. This method ensures consistent quality and scalability, which is essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions, using agents such as sodium borohydride, could yield reduced forms with potentially different properties.

  • Substitution: : The bromine atom in the structure is a reactive site for substitution reactions, where nucleophiles can replace the bromine, forming new compounds.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution Reagents: : Nucleophiles like amines, thiols, or alcohols

  • Reaction Conditions: : Controlled temperatures, specific solvents (e.g., dichloromethane, ethanol), and inert atmospheres (e.g., nitrogen or argon)

Major Products

  • Oxidation Products: : Oxidized derivatives with additional functional groups like hydroxyl or carbonyl

  • Reduction Products: : Reduced forms with potentially different hydrogen arrangements

  • Substitution Products: : New compounds with varied substituents replacing the bromine atom

Scientific Research Applications

5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine has extensive applications across multiple fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules. Its unique structure offers diverse reactivity, making it a valuable tool for organic synthesis.

  • Biology: : Potential application as a molecular probe to study cellular mechanisms due to its ability to interact with various biological targets.

  • Medicine: : Investigated for potential therapeutic properties, possibly as a candidate for drug development.

  • Industry: : Applied in the manufacturing of advanced materials, potentially impacting pharmaceuticals and chemical manufacturing.

Mechanism of Action

The exact mechanism of action depends on its specific application. In a biological context, it may target specific enzymes or receptors, modulating their activity. The molecular interactions often involve binding to active sites or interacting with key amino acid residues, influencing biochemical pathways.

Comparison with Similar Compounds

Comparing 5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine with other similar compounds highlights its unique features:

  • Similar Compounds: : 5-Bromo-2-pyrimidinamine, 6-Cyclopropylpyrimidine derivatives

  • Uniqueness: : The combination of the bromine and piperidine moieties, along with the cyclopropylpyrimidine structure, offers a distinctive set of reactivities and biological interactions, not typically found in similar compounds.

There you have it—a detailed deep dive into this compound. Intriguing stuff! What piques your interest the most about this compound?

Properties

IUPAC Name

4-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5O/c18-14-8-19-17(20-9-14)23-5-3-12(4-6-23)10-24-16-7-15(13-1-2-13)21-11-22-16/h7-9,11-13H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXTYNOZVFZXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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